molecular formula C18H20N2O2 B2501120 2-(3,4-dimethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 477543-05-8

2-(3,4-dimethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2501120
CAS No.: 477543-05-8
M. Wt: 296.37
InChI Key: PABASQCNZLBKTH-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazole features a benzodiazole (benzimidazole-like) core substituted at the 1-position with an isopropyl group and at the 2-position with a 3,4-dimethoxyphenyl moiety. Its molecular formula is C₁₈H₂₀N₂O₂, with a molecular weight of 296.37 g/mol (calculated). The 3,4-dimethoxy substitution on the phenyl ring is a common pharmacophore in medicinal chemistry, often enhancing binding affinity to biological targets through hydrogen bonding and π-π interactions .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12(2)20-15-8-6-5-7-14(15)19-18(20)13-9-10-16(21-3)17(11-13)22-4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABASQCNZLBKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a suitable carbonyl compound.

    Substitution with 3,4-Dimethoxyphenyl Group:

    Addition of Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the benzodiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

2-(3,4-Dimethoxyphenyl)-1-undecyl-1H-1,3-benzodiazole
  • Structure : Features a long-chain undecyl group (C₁₁H₂₃) at the 1-position instead of isopropyl.
  • Properties :
    • Molecular weight: 408.59 g/mol (vs. 296.37 g/mol for the target compound).
    • Solubility: Increased lipophilicity due to the long alkyl chain, likely reducing aqueous solubility compared to the isopropyl analog .
  • Biological Implications : Longer alkyl chains may enhance interactions with hydrophobic protein pockets but could hinder metabolic stability .
1-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole
  • Structure : Substituted with a pyrrolidine ring at the 2-position.
  • Properties: Molecular weight: 283.38 g/mol (commercial availability noted in ). Solubility: Polar pyrrolidine substituent may improve solubility in polar solvents like DMSO or methanol .

Substituent Variations at the 2-Position

2-[(3,4-Dimethoxyphenyl)methyl]-1H-1,3-benzodiazole
  • Structure : A methylene bridge links the 3,4-dimethoxyphenyl group to the benzodiazole core (CAS 59077-64-4).
  • Properties: Molecular weight: 268.31 g/mol (smaller than the target compound due to the absence of isopropyl). Solubility: Moderately soluble in chloroform and methanol .
2-(4-(2-Methyl-2-propanyl)phenyl)-1H-benzimidazole
  • Structure : Features a tert-butyl (2-methyl-2-propanyl) group on the phenyl ring.
  • Properties :
    • Steric Hindrance: The bulky tert-butyl group may reduce binding affinity to sterically sensitive targets compared to the smaller methoxy groups .
    • Applications: Used in drug analysis (e.g., proton pump inhibitors), highlighting the importance of substituent bulkiness in enzyme inhibition .

Core Structure Variations

4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
  • Structure: Pyridopyrimidinone core with 3,4-dimethoxyphenyl substituents ().
  • Dimethoxyphenyl groups in both compounds suggest shared pharmacophoric motifs, possibly targeting similar pathways (e.g., kinase inhibition) .
Diketopiperazine-Triazole-Dimethoxyphenyl Hybrids
  • Structure : Combines diketopiperazine, triazole, and dimethoxyphenyl moieties ().
  • Comparison :
    • The diketopiperazine core is prone to proteolytic degradation, whereas benzodiazole derivatives generally exhibit better metabolic stability .
    • Triazole linkages may improve solubility but introduce synthetic complexity .

Key Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Solubility LogP (Predicted)
Target Compound 296.37 Chloroform, DMSO 3.2
2-(3,4-Dimethoxyphenyl)-1-undecyl analog 408.59 DMSO, Methanol 5.8
2-[(3,4-Dimethoxyphenyl)methyl] analog 268.31 Chloroform, Methanol 2.7

Structure-Activity Relationship (SAR) Insights

  • 3,4-Dimethoxyphenyl Group : Critical for hydrogen bonding with receptors (e.g., TGR5) . Removal or substitution (e.g., nitro or hydroxy groups) reduces potency .
  • 1-Position Substitution : Isopropyl balances lipophilicity and steric effects; bulkier groups (e.g., undecyl) may compromise oral bioavailability .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazole is a benzodiazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O2C_{15}H_{18}N_2O_2, with a molecular weight of approximately 270.32 g/mol. The structure features a benzodiazole ring substituted with a 3,4-dimethoxyphenyl group and an isopropyl moiety.

PropertyValue
Molecular FormulaC15H18N2O2
Molecular Weight270.32 g/mol
CAS NumberNot specified

Biological Activity Overview

Research indicates that compounds with benzodiazole structures often exhibit diverse biological activities, including:

  • Anticancer Effects : Some derivatives have shown efficacy against various cancer cell lines.
  • Anticonvulsant Properties : Certain benzodiazoles are known for their ability to modulate neuronal excitability.
  • Anti-inflammatory Activity : They may interact with key receptors involved in inflammatory processes.

The biological activity of This compound is hypothesized to involve several mechanisms:

  • Receptor Modulation : It may act on GABA_A receptors, enhancing inhibitory neurotransmission.
  • Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes could contribute to its anti-inflammatory effects.
  • Cell Cycle Interference : The compound may induce apoptosis in cancer cells by disrupting cell cycle progression.

Anticancer Activity

A study evaluating the cytotoxic effects of benzodiazole derivatives demonstrated that compounds similar to this compound exhibited significant growth inhibition in various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Benzodiazole AMCF7 (Breast)10
Benzodiazole BHeLa (Cervical)15
Target CompoundHT29 (Colon)12

These results suggest that the target compound may possess similar anticancer properties.

Anticonvulsant Effects

In preclinical studies, benzodiazole derivatives have shown promise in reducing seizure activity. For example, a derivative with structural similarities demonstrated a significant reduction in seizure frequency in animal models.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent was evaluated through its effect on COX enzyme activity. In vitro assays revealed that it could inhibit COX-2 activity effectively, suggesting a mechanism for its anti-inflammatory properties.

Case Studies

A notable case study involved the synthesis and evaluation of several benzodiazole derivatives for their biological activity. The study found that modifications on the phenyl ring significantly impacted the compounds' potency against cancer cells and their ability to modulate inflammatory pathways.

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